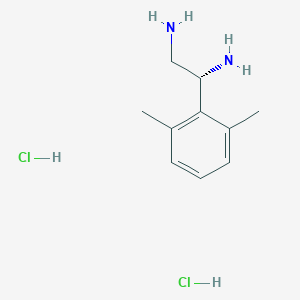
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a 2,6-dimethylphenyl group attached to an ethane-1,2-diamine backbone. The presence of two hydrochloride (HCl) molecules enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (1R)-enantiomer.
Formation of Diamine: The chiral amine is then reacted with ethylenediamine to form the desired diamine compound.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted diamine derivatives.
科学研究应用
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission and signal transduction.
相似化合物的比较
(1R,2R)-1,2-Diphenylethylenediamine: A chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine used in catalysis and drug synthesis.
Uniqueness: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and other molecules makes it valuable in various applications.
属性
分子式 |
C10H18Cl2N2 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI 键 |
MCBUOAQEOLYWID-WWPIYYJJSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)[C@H](CN)N.Cl.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


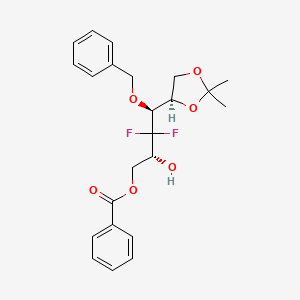
![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
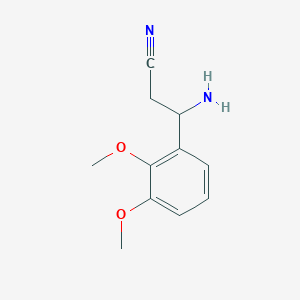

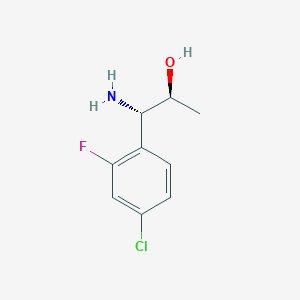

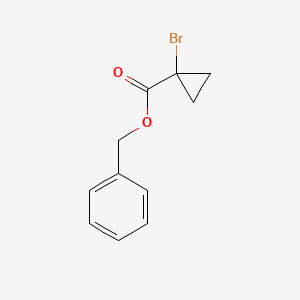

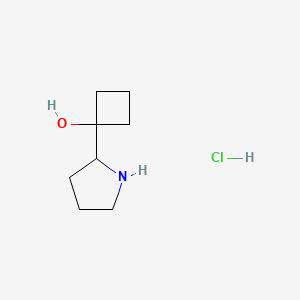

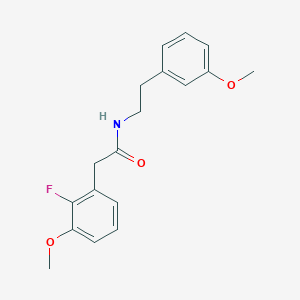
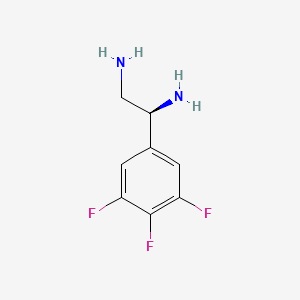

![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
